1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves several steps:
Enantioselective Construction: The core structure of the azabicyclo[3.2.1]octane is constructed enantioselectively.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-2,5-dione ring.
Industrial production methods often involve optimizing these steps to increase yield and purity, using large-scale reactors and continuous flow techniques .
Chemical Reactions Analysis
1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ketone groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders.
Biological Studies: It serves as a model compound for studying the interactions of bicyclic structures with biological targets.
Industrial Chemistry: The unique structure of this compound makes it useful in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds:
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane core but differ in their functional groups and biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione have similar structures but lack the bicyclic framework, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the azabicyclo[3.2.1]octane core with the pyrrolidine-2,5-dione ring, providing a versatile scaffold for various applications .
Properties
IUPAC Name |
1-[8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQHTJVMVJSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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